benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate
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Overview
Description
Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzyl group, a nitro group, and a phenylmethoxy group attached to a cyclohexa-1,3,5-triene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexa-1,3,5-triene ring. This can be achieved through a Diels-Alder reaction between a diene and a dienophile. The introduction of the nitro group is usually accomplished via nitration, using a mixture of concentrated sulfuric acid and nitric acid. The phenylmethoxy group can be introduced through a Williamson ether synthesis, involving the reaction of a phenol derivative with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. Additionally, purification steps such as recrystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to bind to specific targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-nitrophenyl ether
- 1-(Benzyloxy)-2-methyl-3-nitrobenzene
- 4-Benzyloxynitrobenzene
Uniqueness
Benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate is unique due to its specific combination of functional groups and isotopic labeling, which can provide insights into reaction mechanisms and biological pathways. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17NO5 |
---|---|
Molecular Weight |
369.32 g/mol |
IUPAC Name |
benzyl 3-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2/i7+1,13+1,18+1,19+1,20+1,21+1 |
InChI Key |
PASQATSQCXYGQJ-KHFQOJNISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C]2=[13C](C=[13CH][13CH]=[13C]2[N+](=O)[O-])[13C](=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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